molecular formula C10H9BrN2O B7899658 4-bromo-1-(4-methoxyphenyl)-1H-imidazole

4-bromo-1-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B7899658
M. Wt: 253.09 g/mol
InChI Key: MAECUSZEYFQQOE-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Scaffolds in Chemical Sciences

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in nature, most notably found in the essential amino acid histidine and the neurotransmitter histamine. nih.govthermofisher.com Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to act as both a hydrogen bond donor and acceptor, facilitating a wide range of intermolecular interactions. thermofisher.com This capacity for molecular recognition is a key reason for its prevalence in biologically active molecules. clockss.org

In the realm of medicinal chemistry, the imidazole scaffold is a common feature in numerous approved drugs, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. libretexts.orgorganic-chemistry.org The stability of the imidazole ring and its ability to be readily functionalized at various positions make it an attractive core for the design and synthesis of novel therapeutic agents. wikipedia.org Researchers continuously explore the synthesis of new imidazole derivatives to develop more potent and selective drugs. organic-chemistry.orgiucr.org

Overview of Halogenated and Arylated Imidazole Derivatives in Research

The strategic introduction of halogen atoms and aryl groups onto the imidazole core has been a highly fruitful approach in the development of new chemical entities with tailored properties. Halogenation, particularly bromination, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The position of the halogen atom on the imidazole ring can drastically alter its electronic and steric properties, leading to diverse pharmacological profiles. For instance, brominated imidazoles have been investigated for their potential as anticancer and antimicrobial agents.

N-arylation of imidazoles introduces a new dimension of structural diversity and has been a key strategy in the synthesis of compounds with a wide range of applications. iucr.org The nature and substitution pattern of the aryl group can profoundly impact the biological activity of the resulting molecule. The combination of both halogenation and arylation on the imidazole scaffold, as seen in 4-bromo-1-arylimidazoles, offers a rich area for chemical exploration, with the potential to generate compounds with unique and enhanced biological activities. Research in this area often focuses on understanding the structure-activity relationships (SAR) to guide the design of more effective molecules. esisresearch.orgelsevierpure.comnih.gov

Research Rationale for 4-Bromo-1-(4-methoxyphenyl)-1H-imidazole

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known properties of its constituent parts. The 1-aryl-4-bromoimidazole motif is a recurring theme in the design of bioactive compounds.

The presence of the bromine atom at the 4-position of the imidazole ring is of particular interest. This position is known to be susceptible to various synthetic transformations, allowing for further functionalization and the creation of a library of derivatives for biological screening. Moreover, the electron-withdrawing nature of the bromine atom can modulate the pKa of the imidazole ring and influence its binding interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-(4-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-14-9-4-2-8(3-5-9)13-6-10(11)12-7-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAECUSZEYFQQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 4 Bromo 1 4 Methoxyphenyl 1h Imidazole and Its Precursors

Direct Synthetic Routes to 1-Aryl-1H-imidazoles

The formation of the N-aryl bond is a critical step in the synthesis of 1-aryl-1H-imidazoles. Copper-catalyzed cross-coupling reactions and classical condensation methods are prominent strategies to achieve this transformation.

Copper-Catalyzed N-Arylation of Imidazoles with Haloarenes

Copper-catalyzed N-arylation, a variation of the Ullmann condensation, is a powerful method for forming the C-N bond between an imidazole (B134444) and an aryl halide. wikipedia.orgorganic-chemistry.orgmdpi.comsci-hub.se This approach typically involves the reaction of imidazole with an aryl halide, such as 4-bromoanisole (B123540) or 4-iodoanisole, in the presence of a copper catalyst and a base.

Modern advancements in this area have led to the development of milder and more efficient catalytic systems. The use of ligands, such as 1,10-phenanthroline (B135089) and its derivatives, can significantly accelerate the reaction and improve yields. mit.edunih.gov For instance, the combination of (CuOTf)₂·benzene with 1,10-phenanthroline and trans,trans-dibenzylideneacetone has been shown to be effective for the N-arylation of imidazoles. mit.edu Similarly, copper(I) bromide with pyridin-2-yl β-ketone ligands under mild conditions (60–80 °C) provides excellent yields and tolerates a wide range of functional groups. organic-chemistry.org The choice of base, such as cesium carbonate, and a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or xylenes (B1142099) is also crucial for the success of the reaction. mit.eduorganic-chemistry.org Trivalent organobismuth reagents have also been utilized as aryl sources in copper-catalyzed N-arylations. rsc.org

Table 1: Examples of Copper-Catalyzed N-Arylation of Imidazoles

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
(CuOTf)₂·benzene1,10-phenanthrolineCs₂CO₃Xylenes110-125Good mit.edu
CuBrPyridin-2-yl β-ketonesCs₂CO₃DMSO60-80Excellent organic-chemistry.org
Cu(OAc)₂None---- rsc.org
Copper nanoparticlesNoneCs₂CO₃Acetonitrile50-60High sci-hub.se

This table is for illustrative purposes and specific yields for the synthesis of 1-(4-methoxyphenyl)-1H-imidazole may vary.

Condensation Reactions Involving Imidazole, Aldehydes, and Ketones

Classical methods for imidazole synthesis often involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, known as the Radziszewski reaction. researchgate.netwikipedia.org To synthesize 1-aryl-1H-imidazoles, a primary amine (in this case, 4-methoxyaniline) can be used instead of ammonia. The general scheme involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde (like formaldehyde), and 4-methoxyaniline.

Another approach involves the Van Leusen imidazole synthesis, where an aldimine reacts with tosylmethyl isocyanide (TosMIC). wikipedia.org The aldimine can be pre-formed from 4-methoxyaniline and an appropriate aldehyde. A one-pot variation, the Van Leusen three-component reaction, combines the aldehyde, 4-methoxyaniline, and TosMIC directly. wikipedia.org

Approaches for Regioselective Bromination of Imidazole Systems

Introducing a bromine atom specifically at the C-4 position of the 1-(4-methoxyphenyl)-1H-imidazole precursor is a key challenge due to the presence of multiple reactive sites on the imidazole ring (C-2, C-4, and C-5).

Bromination at Position 4 of the Imidazole Ring

The electronic properties of the 1-(4-methoxyphenyl)-1H-imidazole ring influence the regioselectivity of bromination. The C-5 position is generally the most electron-rich and therefore most susceptible to electrophilic attack. The C-2 position is the next most reactive, followed by the C-4 position. Direct bromination with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) often leads to a mixture of products, with the 2,4,5-tribromoimidazole (B189480) being a common outcome if excess brominating agent is used. guidechem.comlookchem.com

To achieve regioselective bromination at the C-4 position, several strategies can be employed:

Directed Metalation: A protecting group can be introduced at the C-2 position, followed by directed ortho-metalation at C-5. Subsequent reaction with a bromine source would yield the 5-bromo derivative. A "SEM-switch" strategy has been developed to transfer a protecting group from N-1 to N-3, which can activate the C-4 position for arylation, and a similar principle could potentially be adapted for bromination. nih.gov

Selective Debromination: An alternative is to first synthesize a polybrominated imidazole, such as 2,4,5-tribromo-1H-imidazole, and then selectively remove bromine atoms from the C-2 and C-5 positions. guidechem.comlookchem.com This can sometimes be achieved using reducing agents like sodium sulfite. guidechem.comgoogle.com

Control of Reaction Conditions: Careful control of stoichiometry, temperature, and solvent can sometimes favor the formation of the desired monobrominated product. For instance, reacting imidazole with one equivalent of a brominating agent at low temperatures might provide a mixture from which the 4-bromo isomer can be isolated. A patent describes a method for preparing 4-bromo-1H-imidazole by reacting imidazole with bromine and potassium hydroxide, followed by acidification. google.com Another method involves the use of N-bromosuccinimide in DMF. guidechem.com

A study on the bromination of (E)-1-[5-methyl-1-(aryl)-1H-1,2,3-triazol-4-yl]chalcones showed that bromination can occur on an aromatic ring at the ortho-position to a methoxy (B1213986) group. arkat-usa.org This suggests that the methoxyphenyl group in the target compound could also be susceptible to bromination, further complicating direct bromination strategies.

Multi-Component Reactions for Imidazole Ring Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize highly substituted imidazoles in a single step. iau.irrsc.orgnih.gov For the synthesis of 4-bromo-1-(4-methoxyphenyl)-1H-imidazole, an MCR could potentially bring together four components: a source for the N-1 and C-2 atoms (e.g., 4-methoxyaniline and an aldehyde), a source for the C-4 and C-5 atoms (e.g., a brominated 1,2-dicarbonyl compound or a synthetic equivalent), and a source of nitrogen for N-3 (e.g., ammonium (B1175870) acetate).

For example, a four-component reaction involving a 1,2-diketone, an aldehyde, a primary amine (4-methoxyaniline), and ammonium acetate (B1210297) can lead to 1,2,4,5-tetrasubstituted imidazoles. rsc.org By using a brominated starting material, such as bromo-benzil, it might be possible to introduce the bromine at the desired position during the ring formation. The regioselectivity of such reactions can be influenced by the catalyst and reaction conditions. rsc.org

Sustainable and Green Chemistry Approaches in Imidazole Synthesis

In recent years, there has been a significant focus on developing environmentally friendly methods for the synthesis of imidazoles. researchgate.netresearchgate.net These "green" approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

Key green chemistry strategies applicable to the synthesis of this compound and its precursors include:

Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol, or ionic liquids. researchgate.netmdpi.com Some reactions can even be performed under solvent-free conditions. asianpubs.org

Catalyst-Free Reactions: Developing synthetic protocols that proceed efficiently without the need for a catalyst, often promoted by ultrasound or microwave irradiation. mdpi.com

Use of Reusable Catalysts: Employing solid-supported catalysts, such as zeolites (e.g., H-ZSM-22) or metal nanoparticles, which can be easily recovered and reused, reducing waste and cost. nih.govresearchgate.net

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. researchgate.net

Ultrasonic Irradiation: Sonochemistry can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. mdpi.com

Use of Bio-based Catalysts: Employing natural and biodegradable catalysts, such as lemon juice, which has been reported to catalyze the synthesis of triaryl-imidazoles. researchgate.net

Electrochemical methods also present a green alternative, for example, in bromination reactions where hazardous brominating agents can be avoided. frontiersin.org

Table 2: Green Chemistry Approaches in Imidazole Synthesis

Green ApproachCatalyst/ConditionsKey AdvantagesReference
Microwave-assisted synthesisVariousReduced reaction times, higher yields researchgate.net
Ultrasonic irradiationCatalyst-free or with catalystEnhanced reaction rates, milder conditions mdpi.com
Solvent-free reactionZn(OAc)₂·2H₂OReduced waste, easy work-up researchgate.net
Reusable catalystZeolite H-ZSM-22Catalyst can be recycled researchgate.net
Bio-catalystLemon juiceInexpensive, biodegradable, non-toxic researchgate.net

Catalyst-Free Methodologies

The development of catalyst-free synthetic routes is a significant goal in green chemistry, aiming to reduce metal contamination and simplify purification processes. For the synthesis of N-arylimidazoles, including the precursor 1-(4-methoxyphenyl)-1H-imidazole, catalyst-free approaches often rely on thermal or ultrasound activation.

One notable catalyst-free method involves the ultrasound-assisted synthesis of 2-aryl-4-phenyl-1H-imidazoles from aldehydes, phenylglyoxal (B86788) monohydrate, and ammonium acetate. nih.gov This approach, conducted at room temperature in methanol, demonstrates the feasibility of forming substituted imidazole rings without a catalyst, completing within an hour and yielding moderate to good results (57-73%). nih.gov While this specific example builds a polysubstituted imidazole, the principle of catalyst-free condensation can be adapted for the synthesis of the core imidazole structure.

Another relevant catalyst-free approach is the [3+2] cyclization of vinyl azides with amidines, which yields 2,4-disubstituted-1H-imidazoles. acs.org This method highlights that under thermal conditions, the construction of the imidazole ring can proceed without the need for a metallic catalyst. For the direct N-arylation step to form the precursor, catalyst-free methods are less common but can sometimes be achieved under high-temperature conditions, though this often leads to lower yields and side products.

A general procedure for the catalyst-free synthesis of related imidazole derivatives is summarized below:

ReactantsConditionsProduct TypeYieldReference
Aldehyde, Phenylglyoxal monohydrate, Ammonium acetateMethanol, Ultrasonic irradiation, Room Temperature2-aryl-4-phenyl-1H-imidazoles57-73% nih.gov
Vinyl Azides, AmidinesThermal [3+2] Cyclization2,4-disubstituted-1H-imidazolesNot specified acs.org

This table presents data for the synthesis of related imidazole structures using catalyst-free methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. This technology is well-suited for the synthesis of heterocyclic compounds like this compound and its precursors.

The synthesis of N-aryl-1H-imidazoles, the key precursor, can be efficiently achieved using microwave irradiation. researchgate.net Microwave heating can significantly reduce the reaction time for the N-arylation of imidazole. For instance, the Ullmann condensation, a classical method for this transformation that typically requires high temperatures and long reaction times, can be accelerated. Similarly, microwave assistance has been used in the Suzuki coupling of bromo-imidazoles with boronic acids. mdpi.com

A sequential, two-step, one-pot synthesis of novel imidazole derivatives has been developed using microwave irradiation (200 W) at 100°C, leading to the final products in 60-80 minutes. nih.gov This demonstrates the efficiency of microwave heating in complex multi-step syntheses. Another study reports the one-pot synthesis of polysubstituted imidazoles from arylaldehydes in water, catalyzed by N-heterocyclic carbenes (NHC) under microwave irradiation, showcasing a green chemistry approach. nih.gov

The bromination step can also be facilitated by microwave energy. The reaction of an N-substituted imidazole with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent can be driven to completion in minutes under microwave irradiation, compared to hours with conventional heating.

Reaction TypeReactantsConditionsYieldReference
Imidazole SynthesisImidazo[1,2-a]pyrimidine-2-carbaldehyde, Amine, Benzil, Ammonium acetateMicrowave (200W), 100°C, 60-80 min46-80% nih.gov
Imidation4-Bromo-1,8-naphthalic anhydride, Ammonium acetateMicrowave, 60°C, 20 min54% mdpi.com
Oxadiazole SynthesisHydrazide, Aromatic aldehydeMicrowave, Sodium bisulfiteNot specified wjarr.com

This table illustrates the application of microwave-assisted synthesis for various heterocyclic compounds, indicating its potential for the target molecule.

Biocatalysis and Chitosan-Catalyzed Reactions

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity and environmentally benign reaction conditions. For imidazole synthesis, natural catalysts such as fruit juices containing enzymes have been shown to be effective. An eco-friendly synthesis of imidazole derivatives has been demonstrated using citrus, grape, or coconut juice as the reaction medium and catalyst. tandfonline.com

Chitosan (B1678972), a natural biopolymer derived from chitin, and its derivatives have gained attention as sustainable catalysts or catalyst supports. Imidazole-functionalized chitosan derivatives have been synthesized, indicating the compatibility of the imidazole moiety with chitosan-based materials. nih.gov Chitosan-coated magnetic nanoparticles have been used as a heterogeneous nanocatalyst for the one-pot condensation synthesis of 2,4,5-trisubstituted imidazoles. researchgate.net Although a study on a chitosan-iron oxide-copper nanocomposite for N-arylation of imidazoles was retracted, it points to the exploration of chitosan as a support for catalytic systems in this area. rsc.org

The general approach involves immobilizing a catalytically active species onto the chitosan backbone or using the inherent functionalities of chitosan to promote the reaction. For the synthesis of 1-(4-methoxyphenyl)-1H-imidazole, a chitosan-supported copper catalyst could potentially be used for the N-arylation of imidazole with a suitable 4-methoxyphenyl (B3050149) reactant.

Catalyst SystemReaction TypeProductKey FindingReference
Fruit Juices (Citrus, Grape, Coconut)Multicomponent synthesis of imidazolesImidazole derivativesEfficient and eco-friendly synthesis tandfonline.com
Chitosan-coated Fe3O4 NanoparticlesOne-pot condensation2,4,5-trisubstituted imidazolesEffective heterogeneous nanocatalyst researchgate.net
Imidazole ChitosanFunctionalizationImidazole-functionalized chitosanSynthesis of novel biomaterials nih.gov

This table summarizes research on biocatalysis and chitosan-based catalysis for imidazole synthesis.

Application of Ionic Liquids in Synthesis

Ionic liquids (ILs) are salts with melting points below 100°C, often referred to as "green solvents" due to their low vapor pressure, thermal stability, and recyclability. They can act as solvents, catalysts, or even reagents in chemical reactions.

The synthesis of the target compound's precursor, an N-substituted imidazole, can be a step towards forming ionic liquids. N-arylimidazoles are common starting materials for the synthesis of N,N'-asymmetrically substituted imidazolium (B1220033) salts, which are a class of ionic liquids. organic-chemistry.org The synthesis involves the quaternization of the N-arylimidazole with an alkyl halide. researchgate.netmu.edu.iq

Conversely, ionic liquids can also be used to catalyze the synthesis of imidazoles. For instance, the Brønsted acidic ionic liquid [Hmim]HSO4 has been used as a catalyst for the synthesis of 2,4,5-trisubstituted imidazoles. tandfonline.com This suggests that an appropriately designed ionic liquid could catalyze the N-arylation of imidazole to form 1-(4-methoxyphenyl)-1H-imidazole. The use of an ionic liquid as the solvent could facilitate the reaction and allow for easy separation and recycling of the catalytic system.

Ionic Liquid ApplicationReactantsRole of ILProductReference
Ionic Liquid SynthesisN-substituted imidazole derivatives, 1-BromobutanePrecursorImidazolium-based Ionic Liquids researchgate.net
CatalysisBenzil, Aldehydes, Ammonium AcetateCatalyst ([Hmim]HSO4)2,4,5-trisubstituted imidazoles tandfonline.com
Ionic Liquid SynthesisN-arylimidazoles, Alkyl chloridesPrecursorN-Alkyl-N'-arylimidazolium iodides organic-chemistry.org

This table highlights the dual role of imidazole derivatives in the context of ionic liquids, both as precursors and as products of IL-catalyzed reactions.

Chemical Transformations and Reaction Pathways of 4 Bromo 1 4 Methoxyphenyl 1h Imidazole

Cross-Coupling Reactions at the Bromo-Substituted Position

The carbon-bromine bond at the C4 position is the most reactive site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, vinyl, and alkyl groups.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org For 4-bromo-1-(4-methoxyphenyl)-1H-imidazole, the bromine atom at the C4 position serves as the halide component, readily undergoing oxidative addition to a Pd(0) catalyst. wikipedia.orgscirp.org This initiates the catalytic cycle, which proceeds through transmetalation with a boronic acid (or its ester) in the presence of a base, and concludes with reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. scirp.orgorganic-chemistry.org

The reaction is highly versatile due to its tolerance of a wide range of functional groups and the commercial availability of numerous boronic acids. nih.gov This allows for the synthesis of a diverse library of 4-aryl-1-(4-methoxyphenyl)-1H-imidazoles. Typical conditions involve a palladium source such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like K₂CO₃, K₃PO₄, or Cs₂CO₃, and a solvent system like DMF, dioxane, or toluene/water. semanticscholar.orgmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

The formation of a C-N bond at the C4 position of the imidazole (B134444) ring can be effectively achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-type coupling reactions. wikipedia.orgcmu.edu These methods are essential for synthesizing N-aryl amine derivatives, which are prevalent in pharmaceuticals. acsgcipr.org

In the Buchwald-Hartwig amination, this compound serves as the aryl halide partner. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a sterically hindered phosphine (B1218219) ligand (e.g., BINAP, XPhos, or tBuDavePhos). wikipedia.orgresearchgate.net A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to facilitate the deprotonation of the amine and subsequent steps in the catalytic cycle. libretexts.orgorganic-chemistry.org

Copper-catalyzed C-N coupling provides an alternative pathway. These reactions can often be performed under milder conditions than the traditional Ullmann condensation. Modern protocols may use a copper(I) source, such as CuI, along with a ligand like 1,10-phenanthroline (B135089) or an amino acid, to facilitate the coupling with aromatic amines. cmu.edu

Table 2: Typical Cross-Coupling Methodologies for C-N Bond Formation

Further Functionalization of the Imidazole Ring

Beyond reactions at the C4-bromo position, the imidazole core of this compound offers other sites for functionalization, primarily the C2 and C5 positions. These positions possess C-H bonds that can be activated for further substitution, typically after the C4 position has been modified.

Direct C-H arylation has emerged as a powerful tool for modifying imidazole rings. nih.gov For N-substituted imidazoles, the electronic properties of the ring dictate the regioselectivity of these reactions. Research on N-SEM protected imidazoles has shown that the C5 position is generally the most reactive site for palladium-catalyzed C-H arylation, followed by the C2 position. nih.gov It can be inferred that after a Suzuki coupling at the C4-position of this compound, subsequent C-H activation would likely target the C5 position first, followed by the more sterically hindered and less electronically favored C2 position. Such sequential functionalization allows for the synthesis of highly complex tri-substituted imidazole derivatives from a single precursor. nih.gov

Another strategy involves the generation of imidazol-2-ylidene (an N-heterocyclic carbene, NHC) intermediates. While this typically starts from 4,5-unsubstituted imidazoles, the chemistry highlights the potential for reactivity at the C5 position, which can be deprotonated to form an "abnormal" carbene that can react with electrophiles. nih.gov

Catalytic Activity in Organic Transformations

Imidazole derivatives are prominent in coordination chemistry and can serve as ligands for transition metals or as organocatalysts themselves. wikipedia.orgnih.gov The nitrogen atoms of the imidazole ring can coordinate with metal centers, influencing their catalytic activity. nih.gov

The imidazole moiety within this compound can act as a ligand for various transition metals, including palladium and copper. arkat-usa.orgnih.gov The N3 nitrogen atom possesses a lone pair of electrons available for coordination with a metal center. The resulting metal complex can exhibit catalytic activity in various organic transformations. For example, related 1-aryl-imidazole compounds have been shown to act as catalysts in the epoxidation of olefins. nih.gov The electronic properties of the ligand, and thus the activity of the metal complex, are influenced by the substituents on the imidazole and phenyl rings. In this case, the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group would modulate the electron density at the coordinating nitrogen atom, thereby tuning the catalytic properties of the corresponding metal complex.

While specific applications of this compound in electro-organic synthesis are not widely documented, its structure suggests potential utility in this field. Electro-organic synthesis uses electrical current to drive chemical reactions, often providing a green alternative to conventional methods by minimizing reagent waste. youtube.com

The C-Br bond in the molecule is an electrochemically active site. Aryl bromides can undergo cathodic reduction to generate aryl radical or aryl anion intermediates. These reactive species can then participate in a variety of subsequent bond-forming reactions. For instance, the electrochemical reduction of this compound could potentially lead to a C4-centered radical, which could be trapped by a suitable radical acceptor to form a new bond or could be further reduced to an anion for reaction with an electrophile. This approach offers a pathway for functionalization that is complementary to transition-metal-catalyzed methods. The electrochemical generation of bromine from bromide sources is also a key strategy in electro-organic synthesis, suggesting that the bromo-substituent could play a role in mediated electrochemical processes. mdpi.com

Table of Mentioned Compounds

Compound Name
This compound
Phenylboronic acid
4-Methylphenylboronic acid
3-Furanylboronic acid
2-Naphthylboronic acid
Aniline
Indole
4-Methoxyaniline
Imidazole
4-bromo-1-tritylpyrazole
1-(4-methoxyphenyl)-1H-imidazole
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
Pd(OAc)₂ (Palladium(II) acetate)
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
dppf (1,1'-Bis(diphenylphosphino)ferrocene)
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
tBuDavePhos (Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine)
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
CuI (Copper(I) iodide)
TMEDA (Tetramethylethylenediamine)
NaOt-Bu (Sodium tert-butoxide)
LiHMDS (Lithium bis(trimethylsilyl)amide)
K₂CO₃ (Potassium carbonate)
K₃PO₄ (Potassium phosphate)
Cs₂CO₃ (Cesium carbonate)
Na₂CO₃ (Sodium carbonate)
DMF (Dimethylformamide)
DMSO (Dimethyl sulfoxide)

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 1 4 Methoxyphenyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

While specific ¹H NMR data for 4-bromo-1-(4-methoxyphenyl)-1H-imidazole is not available in the cited literature, the spectrum of the parent compound, 1-(4-methoxyphenyl)-1H-imidazole , has been well-documented. nih.goviucr.org In a deuterated chloroform (B151607) (CDCl₃) solvent, the key signals are observed. nih.goviucr.org

The introduction of a bromine atom at the C4 position of the imidazole (B134444) ring would lead to the disappearance of the signal for the proton at that position. The electronic effects of the bromine would also likely induce minor shifts in the signals of the remaining imidazole protons.

Table 1: ¹H NMR Data for 1-(4-methoxyphenyl)-1H-imidazole in CDCl₃ nih.goviucr.org

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.78 m 1H CimidH
7.30 d (J = 8.9 Hz) 2H CarylH
7.20 m 2H CimidH
6.98 d (J = 8.9 Hz) 2H CarylH

Note: d = doublet, s = singlet, m = multiplet, J = coupling constant.

The ¹³C NMR spectrum provides information on the carbon skeleton of a molecule. For 1-(4-methoxyphenyl)-1H-imidazole , the spectrum shows eight distinct signals, corresponding to the different carbon environments in the molecule. nih.goviucr.org The presence of a bromine atom in the 4-bromo derivative would directly impact the chemical shift of the C4 carbon, typically causing a significant shift, and would reduce the total number of signals for the imidazole ring carbons.

Table 2: ¹³C NMR Data for 1-(4-methoxyphenyl)-1H-imidazole in CDCl₃ nih.goviucr.org

Chemical Shift (δ) ppm Assignment
158.92 Caryl (C-O)
135.89 CimidH
130.68 CimidH
129.97 Caryl (C-N)
123.19 CarylH
118.83 CimidH
114.87 CarylH

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, is used to identify functional groups and study molecular vibrations. The spectra of 1-(4-methoxyphenyl)-1H-imidazole have been recorded and analyzed both experimentally and theoretically. nih.govahievran.edu.trresearchgate.net

Key vibrational bands include:

Aromatic C-H stretching: Observed around 3128 cm⁻¹ and 3107 cm⁻¹. nih.goviucr.org

Alkyl C-H stretching: From the methoxy (B1213986) group, appearing as weak bands between 2961 cm⁻¹ and 2838 cm⁻¹. nih.goviucr.org

Aromatic C=C stretching: A strong band is noted at 1517 cm⁻¹, which is characteristic of the phenyl ring. nih.goviucr.org

For this compound, an additional key vibration would be the C-Br stretch , which typically appears in the lower frequency region of the IR spectrum (around 600-500 cm⁻¹).

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

For the parent compound, 1-(4-methoxyphenyl)-1H-imidazole , Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows a molecular ion (M⁺) peak at an m/z of 172 amu, which corresponds to its molecular weight. iucr.org

For This compound , the molecular weight is 251.09 g/mol . A key feature in its mass spectrum would be a distinctive isotopic pattern for the molecular ion peak. Due to the natural abundance of bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the spectrum would show two peaks of nearly equal intensity at m/z 251 and m/z 253. HRMS would be able to confirm the elemental formula, C₁₀H₉BrN₂O, by providing a highly accurate mass measurement.

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of 1-(4-methoxyphenyl)-1H-imidazole has been determined. iucr.orgiucr.org

Key findings from the crystal structure analysis of 1-(4-methoxyphenyl)-1H-imidazole include: iucr.orgiucr.org

It crystallizes in a non-centrosymmetric space group.

The angle between the mean planes of the imidazole and the phenyl rings is 43.67°. iucr.orgiucr.org

The crystal packing is influenced by weak C-H···N intermolecular interactions. iucr.orgiucr.org

The introduction of a bromine atom at the C4 position would increase the molecule's steric bulk and alter its electronic properties. This would likely lead to significant changes in the crystal packing and could potentially alter the dihedral angle between the two rings to accommodate the larger substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions within a molecule. Theoretical and experimental studies on 1-(4-methoxyphenyl)-1H-imidazole have been performed. ahievran.edu.trresearchgate.net The absorption is primarily due to π→π* transitions within the aromatic and imidazole ring systems. Imidazole itself can absorb UV radiation, which is a factor in quantitative analyses. qiagen.com For related chalcones, absorption maxima are observed between 320 and 360 nm. researchgate.net The addition of a bromine atom, a chromophore, to the imidazole ring is expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength.

Computational and Theoretical Investigations of 4 Bromo 1 4 Methoxyphenyl 1h Imidazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. For derivatives of imidazole (B134444), DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) have been successfully used to predict molecular geometries, vibrational frequencies, and other key parameters. researchgate.net

In the case of 4-bromo-1-(4-methoxyphenyl)-1H-imidazole, DFT calculations would be instrumental in optimizing the molecular geometry to its lowest energy state. These calculations can provide precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar imidazole derivatives have shown excellent agreement between DFT-calculated and experimentally determined structural parameters. researchgate.net A comparative analysis with the crystallographically characterized 1-(4-methoxyphenyl)-1H-imidazole would be particularly insightful. iucr.org

Furthermore, DFT is used to calculate a range of molecular properties that govern the reactivity and stability of the compound. These include the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's chemical reactivity and kinetic stability. researchgate.net The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a smaller gap often suggests higher reactivity. nih.gov Theoretical investigations on various imidazole derivatives have demonstrated the utility of DFT in elucidating their electronic characteristics and potential applications. orientjchem.org

Table 1: Predicted Physicochemical Properties for this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)XLogP3-AA
This compoundC10H9BrN2O253.092.4
1-(4-methoxyphenyl)-1H-imidazoleC10H10N2O174.201.5
4-Bromo-1H-imidazoleC3H3BrN2146.970.6
1-(4-Bromophenyl)imidazoleC9H7BrN2223.072.4

Molecular Docking Simulations and Binding Energy Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery and materials science to understand and predict intermolecular interactions. For this compound, molecular docking simulations could be employed to investigate its potential interactions with biological macromolecules, such as enzymes or receptors.

The binding energy is a key output of these simulations, indicating the stability of the ligand-protein complex. A lower binding energy generally corresponds to a more stable complex and a higher binding affinity. The interactions driving this binding, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (given the presence of bromine), can be visualized and analyzed. For example, studies on other heterocyclic compounds have successfully used molecular docking to elucidate binding modes and predict inhibitory activity. researchgate.net

Analysis of Electronic Structure and Charge Distribution

The electronic structure and charge distribution of this compound are fundamental to understanding its chemical behavior. The Molecular Electrostatic Potential (MEP) is a valuable tool for this analysis, as it maps the electrostatic potential onto the electron density surface of the molecule. The MEP surface provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

In this compound, the nitrogen atoms of the imidazole ring and the oxygen atom of the methoxy (B1213986) group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the region around the bromine atom (due to the phenomenon of a "σ-hole") could exhibit positive electrostatic potential, indicating sites for nucleophilic attack. Studies on similar molecules confirm these general patterns of charge distribution. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful method for studying charge distribution and intramolecular interactions. wisc.edu NBO analysis provides a localized picture of the bonding, including the quantification of charge transfer between orbitals. This can reveal hyperconjugative interactions, which contribute to the stability of the molecule. For instance, NBO analysis can elucidate the delocalization of electron density from lone pairs of nitrogen and oxygen atoms into adjacent anti-bonding orbitals.

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Energies of Imidazole Derivatives (Illustrative DFT Data)

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Substituted Imidazole A-6.2-1.54.7
Substituted Imidazole B-5.9-1.84.1
Substituted Imidazole C-6.5-1.25.3

Note: The data in this table is illustrative and based on typical values for substituted imidazoles found in computational chemistry literature. It does not represent experimentally verified values for specific named compounds.

Conformational Analysis and Intermolecular Interactions

The three-dimensional conformation of this compound is determined by the rotational freedom around the single bonds, particularly the bond connecting the imidazole and phenyl rings. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The dihedral angle between the planes of the imidazole and phenyl rings is a key parameter in this analysis. In the crystal structure of the related 1-(4-methoxyphenyl)-1H-imidazole, this angle is 43.67(4)°. iucr.org

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions in a crystal lattice. researchgate.net This analysis maps various properties onto the surface, such as the distance from the surface to the nearest nucleus inside and outside the surface, providing a detailed fingerprint of the intermolecular contacts.

Mechanistic Insights into the Biological Relevance of Imidazole Scaffolds

Molecular Target Interactions of Imidazole (B134444) Derivatives

The imidazole ring, being an electron-rich aromatic system with two nitrogen atoms, can act as a hydrogen bond donor and acceptor, as well as a ligand for metal ions in metalloproteins. These properties are central to the molecular interactions of imidazole derivatives with their biological targets.

Enzyme Binding and Inhibition Mechanisms

Imidazole derivatives are known to inhibit a variety of enzymes through different mechanisms. The nitrogen atoms of the imidazole ring can coordinate with metal ions in the active site of metalloenzymes, leading to inhibition. Furthermore, the imidazole scaffold can participate in hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme's active site.

For 4-bromo-1-(4-methoxyphenyl)-1H-imidazole, the imidazole core could potentially interact with the active sites of various enzymes. The lone pair of electrons on the N3 atom of the imidazole ring can act as a hydrogen bond acceptor, while the N-H group (in the protonated form) can act as a hydrogen bond donor. The 4-bromo substituent can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. The 1-(4-methoxyphenyl) group can engage in hydrophobic and van der Waals interactions with nonpolar pockets within the enzyme's active site.

Table 1: Potential Enzyme Interactions of this compound Moieties

Moiety Potential Interaction Type Interacting Enzyme Residues (Examples)
Imidazole Ring Hydrogen Bonding, Metal Coordination His, Asp, Glu, Ser, Metal ions (e.g., Zn²⁺, Fe²⁺)
4-Bromo Group Halogen Bonding, Hydrophobic Interactions Electron-rich atoms (e.g., O, S), Aromatic rings

Receptor Modulation Mechanisms

Imidazole-containing compounds have been identified as modulators of various receptors, including G-protein coupled receptors (GPCRs) and ion channels. They can act as agonists, antagonists, or allosteric modulators, depending on their specific structure and the receptor subtype. The imidazole ring is often a key pharmacophoric element that mimics the side chain of histidine, a natural ligand for some receptors.

Nucleic Acid Interaction Mechanisms

Certain planar aromatic molecules can interact with DNA and RNA through intercalation between base pairs or by binding to the major or minor grooves. The imidazole ring, being a planar aromatic system, can be a component of such molecules. These interactions can interfere with DNA replication and transcription, leading to cytotoxic effects.

While there is no specific data on the nucleic acid interactions of this compound, its planar imidazole and phenyl rings suggest a potential for such interactions. The positively charged imidazolium (B1220033) ion, if formed, could also interact electrostatically with the negatively charged phosphate backbone of nucleic acids. The bromo and methoxy (B1213986) substituents would influence the strength and specificity of these interactions.

Structure-Activity Relationship (SAR) Studies for Imidazole Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For imidazole derivatives, SAR studies have revealed the importance of the substituents at the N1, C2, C4, and C5 positions of the imidazole ring.

For a molecule like this compound, SAR studies on related series of compounds would provide insights into the role of each substituent.

C4-Substituent: The substituent at the C4 position can influence the steric and electronic properties of the imidazole ring. The bromo group at this position is an electron-withdrawing group and can participate in halogen bonding. Varying the halogen at this position (e.g., Cl, I) or replacing it with other groups (e.g., methyl, phenyl) would likely have a significant impact on the biological activity.

Table 2: Hypothesized Structure-Activity Relationships for this compound Analogues

Position of Variation Moiety Variation Expected Impact on Activity Rationale
Imidazole C4 H, Cl, I Altered potency and selectivity Halogen bonding potential and steric effects
Phenyl Ring (para) H, Cl, NO₂, CH₃ Modified potency and metabolic stability Altered electronic properties and hydrophobicity

It is important to emphasize that the specific biological activities and the precise mechanistic details for this compound are not yet established in the scientific literature. The insights provided in this article are based on the well-documented roles of the imidazole scaffold and its substituents in a wide range of biologically active molecules. Further experimental studies are required to elucidate the specific molecular targets and mechanisms of action for this particular compound.

Emerging Research Applications and Future Directions for Bromoarylated Imidazoles

Catalyst Design and Development

The imidazole (B134444) framework is central to the development of N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metal catalysts. nih.gov Bromoarylated imidazoles are key precursors in the synthesis of these advanced catalytic systems. The bromine atom provides a reactive site for elaboration, allowing for the creation of tailored ligands for specific chemical transformations.

Research has shown that N-arylated imidazoles, such as 1-(4-methoxyphenyl)-1H-imidazole, can themselves act as effective catalysts. For instance, these compounds have been found to catalyze the epoxidation of olefins under mild conditions, demonstrating their potential in synthetic organic chemistry. nih.gov Furthermore, the development of nickel-based catalytic systems has enabled the direct C-H arylation and alkenylation of imidazoles, providing efficient routes to complex, functionalized molecules that can serve as ligands or catalysts. nih.govresearchgate.netresearchgate.net These methods often utilize a tertiary alcohol as a solvent, which is key to the successful C-H activation of the imidazole ring. nih.govresearchgate.net

Advanced catalytic applications include the design of "push-pull" imidazole derivatives for photoredox catalysis. arkat-usa.org In these systems, electron-donating and electron-accepting groups are strategically placed on the imidazole core to create molecules with specific photophysical properties. The synthesis often involves a Suzuki-Miyaura cross-coupling reaction at a brominated position on the imidazole ring. arkat-usa.org

Catalyst System/PrecursorCatalytic ApplicationKey Research FindingReference
Bromoarylated ImidazolesN-Heterocyclic Carbene (NHC) Ligand SynthesisServe as versatile precursors for NHC ligands used in transition metal catalysis. nih.gov
1-(4-methoxyphenyl)-1H-imidazoleOlefin EpoxidationFunctions as a direct catalyst for epoxidation reactions under mild conditions. nih.gov
Ni(OTf)₂/dcype in t-amyl alcoholC-H Arylation of ImidazolesEnables the direct coupling of imidazoles with phenol (B47542) derivatives. nih.govresearchgate.net
Push-Pull Imidazole-4,5-dicarbonitrilesPhotoredox CatalysisSynthesized via Suzuki-Miyaura coupling of bromo-imidazole precursors for light-driven chemical reactions. arkat-usa.org

Advanced Materials Science Applications

Bromoarylated imidazoles are valuable building blocks for the creation of advanced functional materials due to their unique electronic and structural properties. chemimpex.comresearchgate.net The bromo-substituent is particularly useful, serving as a reactive site for polymerization and functionalization through various cross-coupling reactions, enabling the integration of the imidazole moiety into larger material architectures.

One of the most promising areas is in the field of optics. Derivatives of 4-bromo-1H-imidazole have been identified as a new class of effective two-photon absorption (TPA) compounds. guidechem.com TPA materials are critical for applications in 3D microfabrication, optical data storage, and bio-imaging. The inherent electronic properties of the imidazole ring, combined with the heavy atom effect of bromine and the electronic influence of the methoxyphenyl group, contribute to these enhanced optical properties.

Furthermore, imidazole derivatives are incorporated into polymer formulations to improve the physical characteristics of materials used in coatings and adhesives. chemimpex.com The presence of the imidazole unit can enhance thermal stability, adhesion, and other mechanical properties. The intramolecular charge transfer (ICT) characteristics observed in some highly substituted imidazoles are also being explored for the development of novel electronic and optoelectronic materials. nih.govrsc.org

Material ApplicationRole of Bromoarylated ImidazoleResulting Property/FunctionReference
Optical MaterialsTwo-Photon Absorption (TPA) CompoundEnables applications in 3D imaging and data storage due to high TPA cross-sections. guidechem.com
PolymersFunctional Monomer/AdditiveImproves thermal and mechanical properties of materials for coatings and adhesives. chemimpex.com
Electronic MaterialsIntramolecular Charge Transfer (ICT) UnitCreates materials with specific electronic and photophysical properties for sensors and optoelectronics. nih.govrsc.org

Agrochemical Research and Development (Mechanistic and Design Aspects)

The imidazole scaffold is a cornerstone in the development of modern agrochemicals, particularly fungicides, herbicides, and plant-growth regulators. nih.govcabidigitallibrary.org Many commercially successful fungicides operate by inhibiting the biosynthesis of sterols in fungi, a critical component of their cell membranes. The design of these molecules, including the specific substitutions on the imidazole ring, is crucial for their efficacy and selectivity.

In a compound like 4-bromo-1-(4-methoxyphenyl)-1H-imidazole, the substituents play distinct roles. The 1-(4-methoxyphenyl) group is critical for orienting the molecule within the active site of the target enzyme and influences its transport properties and lipophilicity. The 4-bromo substituent can serve several purposes: it can act as a key interaction point with the target protein, influence the electronic nature of the imidazole ring, or serve as a site for metabolic transformation. The strategic placement of such groups is a central aspect of modern agrochemical design, aiming to maximize potency against the target pest while minimizing off-target effects. Imidazole derivatives are also valuable as intermediates in the synthesis of more complex agrochemicals. cabidigitallibrary.org

Agrochemical ClassMechanistic Aspect / Design PrincipleRole of Imidazole SubstituentsReference
FungicidesInhibition of sterol biosynthesisThe N-aryl group provides essential binding interactions, while the bromo-substituent fine-tunes electronic properties and target affinity. chemimpex.comcabidigitallibrary.org
HerbicidesEnzyme inhibition (e.g., acetolactate synthase)The overall molecular shape and electronic distribution, dictated by the substituents, are designed for selective binding to plant enzymes. nih.govcabidigitallibrary.org
Synthetic IntermediatesVersatile chemical building blockThe bromo-imidazole core allows for the construction of more complex and diverse pesticide molecules. cabidigitallibrary.org

Analytical Methodologies and Reagent Development

The unique chemical properties of bromoarylated imidazoles also make them suitable for use in the development of new analytical tools and reagents. chemimpex.com Their ability to be functionalized allows for the creation of molecules designed to detect specific analytes with high sensitivity and selectivity.

A significant area of research is the development of imidazole-based fluorescent sensors. For example, a highly substituted imidazole derivative was designed as a "turn-off" fluorescent probe for the detection of mercury (Hg²⁺) ions. rsc.org The sensor's mechanism relies on the specific interaction between the imidazole-based probe and the metal ion, which quenches its fluorescence. The design of such probes can be finely tuned by altering the substituents on the imidazole ring; the bromo- and methoxyphenyl- groups in a compound like this compound would influence the probe's electronic structure, solubility, and selectivity for target analytes.

Furthermore, established analytical techniques like High-Performance Liquid Chromatography (HPLC) are routinely used for the separation and quantification of various imidazole-based compounds in diverse samples, including dosage forms and human plasma. nih.gov The specific structure of this compound, with its distinct polarity and UV-active components, makes it well-suited for detection and analysis using such chromatographic methods, potentially serving as an analytical standard or a reagent in derivatization procedures. mdpi.com

Analytical ApplicationRole of Imidazole CompoundExample/PrincipleReference
Fluorescent SensingCore of a chemosensor probeAn imidazole derivative was designed as a turn-off fluorescent sensor for detecting Hg²⁺ ions in solution and living cells. rsc.org
ChromatographyAnalyte / Analytical StandardHPLC methods are developed for the simultaneous separation and determination of imidazole anti-infective drugs. nih.gov
Chemical ReagentReagent for detection/quantificationUsed as a reagent in various analytical methods to aid in the detection of other chemical substances. chemimpex.com

Q & A

Q. What are the most efficient synthetic routes for 4-bromo-1-(4-methoxyphenyl)-1H-imidazole?

The compound can be synthesized via multi-step reactions starting from substituted imidazole precursors. For example, a scaled-up synthesis of analogous imidazoles involves condensation of 4-methoxyaniline with aldehydes under eco-friendly conditions, followed by bromination at the C-4 position using bromine or N-bromosuccinimide (NBS) in inert solvents . Refluxing in methanol or ethanol with catalytic acids (e.g., acetic acid) optimizes yields (typically 50–75%) . Purification via column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) .

Q. How is this compound characterized structurally and spectroscopically?

  • NMR : 1^1H NMR shows aromatic proton signals at δ 7.3–8.3 ppm for the imidazole and methoxyphenyl groups, with a singlet for the methoxy protons (δ ~3.8 ppm) .
  • FTIR : Peaks at ~590 cm1^{-1} (C-Br stretch) and ~1610 cm1^{-1} (C=N imidazole ring) confirm functional groups .
  • X-ray crystallography : Resolves dihedral angles between the imidazole ring and substituted aryl groups (e.g., 12.6–84.1°), validated using SHELX software .

Q. What biological activities are associated with this compound?

Imidazole derivatives are studied as inhibitors of ion channels (e.g., TRPV2) and enzymes (e.g., EGFR). The bromine atom enhances electrophilic reactivity, potentially improving target binding . SKF96365, a structurally related imidazole, inhibits calcium channels via interactions with methoxyphenyl and imidazole moieties, suggesting analogous mechanisms .

Q. What solvents and purification methods are optimal for this compound?

The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Recrystallization from ethanol/water mixtures or chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity. Eco-friendly methods, such as solvent-free microwave-assisted synthesis, reduce waste .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms?

DFT calculations (e.g., B3LYP/6-31G*) predict molecular orbitals, charge distribution, and bromine’s electron-withdrawing effects. Exact exchange terms in functionals improve accuracy for thermochemical properties (e.g., atomization energy deviations <2.4 kcal/mol) . Mechanistic studies of bromination intermediates (e.g., radical vs. electrophilic pathways) can be modeled using transition-state theory .

Q. What intermolecular interactions stabilize its crystal structure?

X-ray studies reveal weak C–H⋯F/N hydrogen bonds and π-π stacking between aryl groups. Graph set analysis (Etter’s rules) classifies hydrogen-bonding patterns (e.g., R22(8)R_2^2(8) motifs), critical for predicting co-crystal formation .

Q. How can pharmacophore modeling optimize its bioactivity?

  • Hydrophobic regions : The methoxyphenyl and bromine groups enhance membrane permeability.
  • Hydrogen-bond acceptors : Imidazole’s N-atoms interact with target residues (e.g., kinase ATP pockets). Docking simulations (AutoDock Vina) against EGFR (PDB: 1M17) show binding affinities (<−8 kcal/mol) comparable to reference inhibitors .

Q. How to resolve contradictions in reported synthetic yields or spectral data?

Discrepancies in yields (e.g., 51% vs. 73% for similar compounds) may arise from bromination efficiency or purification losses . Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with computed spectra (GIAO method). For crystallography, validate structures using R-factor convergence (<0.05) and ADDSYM checks in PLATON .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.